Cas no 32150-68-8 (2,4(1H,3H)-Pyrimidinedione,1-(4-chlorophenyl)-5-(dimethylamino)-3,6-dimethyl-)

2,4(1H,3H)-Pyrimidinedione,1-(4-chlorophenyl)-5-(dimethylamino)-3,6-dimethyl- structure
32150-68-8 structure
Product Name:2,4(1H,3H)-Pyrimidinedione,1-(4-chlorophenyl)-5-(dimethylamino)-3,6-dimethyl-
CAS No:32150-68-8
MF:C14H16ClN3O2
MW:293.748742103577
CID:307505
PubChem ID:208433
Update Time:2025-04-19

2,4(1H,3H)-Pyrimidinedione,1-(4-chlorophenyl)-5-(dimethylamino)-3,6-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 2,4(1H,3H)-Pyrimidinedione,1-(4-chlorophenyl)-5-(dimethylamino)-3,6-dimethyl-
    • 1-(4-chlorophenyl)-5-(dimethylamino)-3,6-dimethylpyrimidine-2,4-dione
    • 1-(4-Chlorophenyl)-5-(dimethylamino)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione
    • Uracil, 1-(p-chlorophenyl)-3,6-dimethyl-5-dimethylamino-
    • BRN 0755867
    • DTXSID90185936
    • Uracil, 1-(p-chlorophenyl)-5-(dimethylamino)-3,6-dimethyl-
    • 2,4(1H,3H)-Pyrimidinedione, 1-(p-chlorophenyl)-3,6-dimethyl-5-dimethylamino-
    • 1-(p-Chlorophenyl)-3,6-dimethyl-5-dimethylaminouracil
    • CHEMBL334469
    • 32150-68-8
    • Inchi: 1S/C14H16ClN3O2/c1-9-12(16(2)3)13(19)17(4)14(20)18(9)11-7-5-10(15)6-8-11/h5-8H,1-4H3
    • InChI Key: YPGSWQHGZLTTGJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C(N(C)C(C(=C1C)N(C)C)=O)=O

Computed Properties

  • Exact Mass: 293.09328
  • Monoisotopic Mass: 293.093
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 453
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 43.9Ų

Experimental Properties

  • Density: 1.33
  • Boiling Point: 401.7°Cat760mmHg
  • Flash Point: 196.7°C
  • Refractive Index: 1.625
  • PSA: 43.86
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